molecular formula C11H14F2N2 B1429680 4-(3,3-Difluoropiperidin-1-yl)aniline CAS No. 757186-18-8

4-(3,3-Difluoropiperidin-1-yl)aniline

Cat. No. B1429680
M. Wt: 212.24 g/mol
InChI Key: ZWZGOWOOBNARBJ-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropiperidin-1-yl)aniline, also known as 3,3-Difluoropiperidine-4-aniline, is a functionalized aromatic amine with a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has a wide range of biological and physiological effects, and is being explored for its potential therapeutic applications.

Scientific Research Applications

Drug Discovery

  • Field : Pharmaceutical Sciences
  • Application : Piperidine derivatives are utilized in various therapeutic applications. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Methods : The piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features .
  • Results : This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

2-(4,4-difluoropiperidin-1-yl)aniline

  • Field : Chemical Research
  • Application : This compound is used in chemical research .
  • Methods : The specific methods of application or experimental procedures are not provided .
  • Results : The outcomes of the research involving this compound are not available .

2-(3,3-difluoropiperidin-1-yl)aniline

  • Field : Chemical Research
  • Application : This compound is used in chemical research .
  • Methods : The specific methods of application or experimental procedures are not provided .
  • Results : The outcomes of the research involving this compound are not available .

2-(4,4-difluoropiperidin-1-yl)aniline

  • Field : Chemical Research
  • Application : This compound is used in chemical research .
  • Methods : The specific methods of application or experimental procedures are not provided .
  • Results : The outcomes of the research involving this compound are not available .

2-(3,3-difluoropiperidin-1-yl)aniline

  • Field : Chemical Research
  • Application : This compound is used in chemical research .
  • Methods : The specific methods of application or experimental procedures are not provided .
  • Results : The outcomes of the research involving this compound are not available .

properties

IUPAC Name

4-(3,3-difluoropiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-11(13)6-1-7-15(8-11)10-4-2-9(14)3-5-10/h2-5H,1,6-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZGOWOOBNARBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3-Difluoropiperidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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